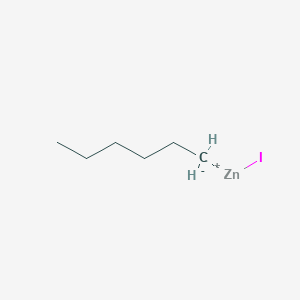
Zinc, hexyliodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, hexyliodo- (CAS Number: 152329-33-4) is an organozinc compound with the molecular formula C6H13IZn. It is also known as hexylzinc iodide. This compound is part of the organozinc family, which is characterized by the presence of a carbon-zinc bond. Organozinc compounds are widely used in organic synthesis due to their reactivity and versatility.
Vorbereitungsmethoden
The synthesis of zinc, hexyliodo- typically involves the reaction of hexyl iodide with zinc metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
C6H13I+Zn→C6H13ZnI
This reaction is often performed in a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the interaction between the reactants. The reaction conditions typically involve refluxing the mixture to ensure complete reaction.
Analyse Chemischer Reaktionen
Zinc, hexyliodo- undergoes various types of chemical reactions, including:
Oxidation: Zinc, hexyliodo- can be oxidized to form zinc oxide and hexyl iodide.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: It can participate in nucleophilic substitution reactions, where the hexyl group is transferred to an electrophile.
Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Zinc, hexyliodo- has several applications in scientific research, particularly in organic synthesis. It is used as a reagent in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of zinc, hexyliodo- involves the transfer of the hexyl group to an electrophile. This process is facilitated by the nucleophilic nature of the carbon-zinc bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Vergleich Mit ähnlichen Verbindungen
Zinc, hexyliodo- can be compared with other organozinc compounds such as methylzinc iodide and ethylzinc iodide. These compounds share similar reactivity patterns but differ in the alkyl group attached to the zinc atom. The uniqueness of zinc, hexyliodo- lies in its specific reactivity and the types of products it can form in organic synthesis.
Similar compounds include:
- Methylzinc iodide
- Ethylzinc iodide
- Propylzinc iodide
These compounds are also used in organic synthesis and share similar preparation methods and reactivity.
Eigenschaften
IUPAC Name |
hexane;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.HI.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLLEUYLZRBIIU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH2-].[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














